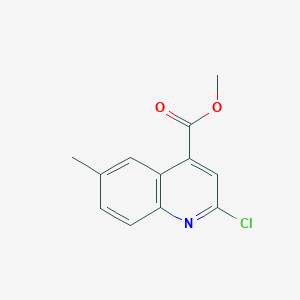

Methyl 2-chloro-6-methylquinoline-4-carboxylate

説明

Methyl 2-chloro-6-methylquinoline-4-carboxylate (CAS: 62482-26-2) is a quinoline derivative characterized by a chlorine atom at position 2, a methyl group at position 6, and a methyl ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., via methyl iodide and potassium carbonate in acetone) , and its crystallographic data may be resolved using tools like SHELX or ORTEP-III .

特性

CAS番号 |

1094217-62-5 |

|---|---|

分子式 |

C12H10ClNO2 |

分子量 |

235.66 g/mol |

IUPAC名 |

methyl 2-chloro-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h3-6H,1-2H3 |

InChIキー |

QHPIXPXCKICHHF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)Cl |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類: 2-クロロ-6-メチルキノリン-4-カルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: 塩素原子は、アミンやチオールなどの求核剤で置換される可能性があります。

酸化反応: メチル基は、カルボン酸またはアルデヒドを形成するために酸化される可能性があります。

一般的な試薬と条件:

置換: ジメチルホルムアミド(DMF)などの溶媒中で、ナトリウムアミドやチオ尿素などの試薬。

酸化: 酸性条件下で、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。

主要な生成物:

置換: アミノまたはチオキノリン誘導体の形成。

酸化: キノリンカルボン酸またはアルデヒドの形成。

還元: ジヒドロキノリン誘導体の形成.

科学研究への応用

2-クロロ-6-メチルキノリン-4-カルボン酸メチルは、科学研究において幅広い応用範囲を持っています。

化学: より複雑なキノリン誘導体の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な抗菌および抗ウイルス特性について研究されています。

医学: 特に感染症や癌の治療において、新しい医薬品の開発における潜在的な用途について調査されています。

化学反応の分析

Types of Reactions: Methyl 2-chloro-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of amino or thioquinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-chloro-6-methylquinoline-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its quinoline structure is instrumental in developing drugs that target bacterial infections and other diseases. Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria, making it a valuable candidate for further pharmaceutical exploration .

Case Study: Antitubercular Activity

A study highlighted the effectiveness of quinoline derivatives, including methyl 2-chloro-6-methylquinoline-4-carboxylate, against Mycobacterium tuberculosis. The synthesized compounds demonstrated potent inhibitory effects on both replicating and non-replicating forms of the bacteria, suggesting potential for new antitubercular agents .

Antimicrobial Research

Development of New Antimicrobial Agents

The compound's structural features contribute to its role in antimicrobial research. It has been utilized to develop novel antimicrobial agents aimed at treating infections caused by resistant bacteria. The mechanism typically involves enzyme inhibition, which disrupts critical biochemical pathways necessary for bacterial survival .

Table 1: Antimicrobial Activity of Methyl 2-Chloro-6-Methylquinoline-4-Carboxylate Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Material Science

Applications in Advanced Materials

Methyl 2-chloro-6-methylquinoline-4-carboxylate is also explored in material science for formulating advanced coatings and polymers. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for industrial applications where performance is critical .

Biochemical Studies

Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes allows researchers to explore its potential as a therapeutic agent in various diseases .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| DNA Gyrase | Competitive Inhibition | 15 |

| Topoisomerase I | Non-competitive | 25 |

作用機序

2-クロロ-6-メチルキノリン-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、生物学的システムでは、特定の酵素の活性を阻害したり、DNA複製を妨げたりすることがあります。 正確な経路と分子標的は、特定の用途や研究対象の生物学的システムによって異なる場合があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-chloro-6-methylquinoline-4-carboxylate with analogous quinoline derivatives, focusing on substituent positions, functional groups, and their implications for physicochemical and biological properties.

Substituent Position and Functional Group Variations

Pharmacological and Environmental Relevance

- Structural features (e.g., halogenation) could influence EPFR formation in particulate matter.

生物活性

Methyl 2-chloro-6-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

Methyl 2-chloro-6-methylquinoline-4-carboxylate belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the carboxylate group enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. Methyl 2-chloro-6-methylquinoline-4-carboxylate has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted that modifications in the quinoline structure could enhance activity against both replicating and non-replicating forms of Mtb, with specific derivatives showing promising results in inhibiting bacterial growth ( ).

Table 1: Antimicrobial Activity of Quinoline Derivatives

2. Anticancer Activity

The anticancer potential of methyl 2-chloro-6-methylquinoline-4-carboxylate has been investigated through various studies. Compounds within the quinoline class have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, a series of quinoline derivatives were synthesized and tested for antiproliferative activity, with some exhibiting IC50 values as low as 0.03 μM against lung cancer cells ( ).

Table 2: Anticancer Activity of Quinoline Derivatives

3. Enzyme Inhibition

Methyl 2-chloro-6-methylquinoline-4-carboxylate has shown potential as an enzyme inhibitor, particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH can disrupt pyrimidine synthesis, leading to growth inhibition in cancer cells ( ). The compound's ability to inhibit this enzyme suggests a mechanism that could be exploited for therapeutic applications in cancer treatment.

Case Studies

Case Study 1: Mycobacterium tuberculosis Inhibition

In a study focused on arylated quinolines, methyl derivatives were synthesized and screened for activity against Mtb. The results indicated that specific structural modifications significantly enhanced inhibitory activity, demonstrating the importance of the chemical structure in biological efficacy ( ).

Case Study 2: Antiproliferative Effects on Cancer Cells

Another investigation assessed a range of quinoline derivatives for their antiproliferative effects on various cancer cell lines. The study found that certain substitutions at the C-2 and C-4 positions greatly influenced the potency of these compounds against specific cancer types ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。